2,3-Dihydro-1-benzofuran-2-carbohydrazide is a compound that belongs to the class of organic compounds known as benzofurans. This compound features a benzofuran structure, which consists of a fused benzene and furan ring, with a hydrazide functional group attached to the carbon atom at position 2. It is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be derived from various synthetic routes involving benzofuran derivatives. It is classified under organoheterocyclic compounds, specifically as a hydrazide derivative of benzofuran. The chemical structure can be represented by the IUPAC name "2,3-dihydro-1-benzofuran-2-carbohydrazide," with the CAS registry number 496-16-2 indicating its unique identification in chemical databases.
The synthesis of 2,3-dihydro-1-benzofuran-2-carbohydrazide typically involves several steps:
The molecular formula for 2,3-dihydro-1-benzofuran-2-carbohydrazide is C_9H_10N_2O_2, with a molecular weight of approximately 178.19 g/mol. The structure features a hydrazide group (-C(=O)NH-NH_2) attached to the benzofuran framework.
Key Structural Features:
The compound's structural representation can be derived from its SMILES notation: CC(=O)N(N)C1=C(C=CC2=C1OC=C2)C=C
.
The primary chemical reactions involving 2,3-dihydro-1-benzofuran-2-carbohydrazide include:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 2,3-dihydro-1-benzofuran-2-carbohydrazide is largely dependent on its interactions with biological targets:
The physical properties of 2,3-dihydro-1-benzofuran-2-carbohydrazide include:
Chemical properties include:
Relevant data on boiling point and melting point are essential for practical applications in synthesis and formulation .
The applications of 2,3-dihydro-1-benzofuran-2-carbohydrazide are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: